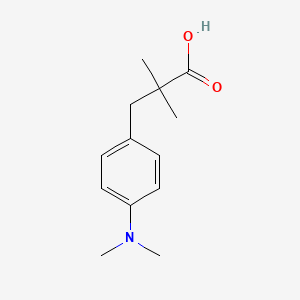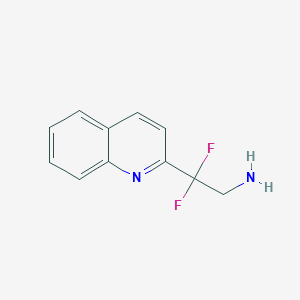
2-Quinolineethanamine, beta,beta-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolineethanamine, beta,beta-difluoro- is a fluorinated derivative of quinoline. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolineethanamine, beta,beta-difluoro- typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms with fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride or other fluorinating agents . The reaction conditions often require anhydrous and oxygen-free environments to prevent side reactions and ensure high yields .
Industrial Production Methods
For large-scale production, the synthesis of 2-Quinolineethanamine, beta,beta-difluoro- can be optimized using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of strong acids and bases in a controlled environment is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinolineethanamine, beta,beta-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Diethylaminosulfur trifluoride, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline carboxylic acids, while reduction can yield quinoline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2-Quinolineethanamine, beta,beta-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Wirkmechanismus
The mechanism of action of 2-Quinolineethanamine, beta,beta-difluoro- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial or antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain.
Uniqueness
2-Quinolineethanamine, beta,beta-difluoro- is unique due to its specific structure, which combines the quinoline ring with difluoroethanamine. This combination provides distinct biological activities and chemical reactivity that are not observed in other fluorinated compounds .
Eigenschaften
Molekularformel |
C11H10F2N2 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2,2-difluoro-2-quinolin-2-ylethanamine |
InChI |
InChI=1S/C11H10F2N2/c12-11(13,7-14)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7,14H2 |
InChI-Schlüssel |
ZZPAGRSCFBYMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




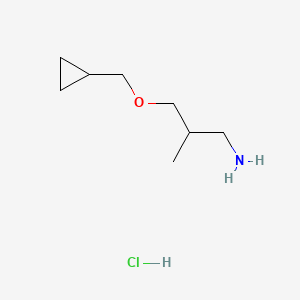
![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
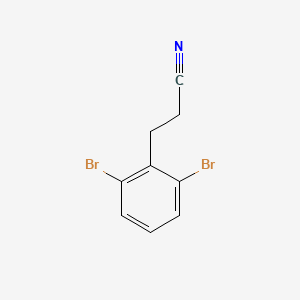
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
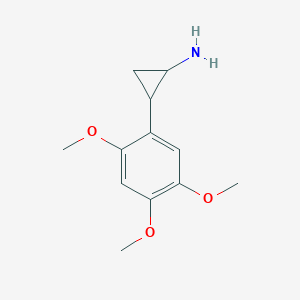
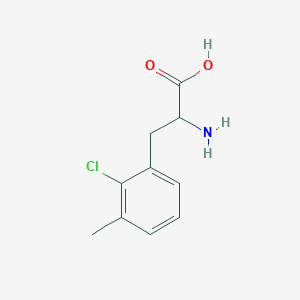
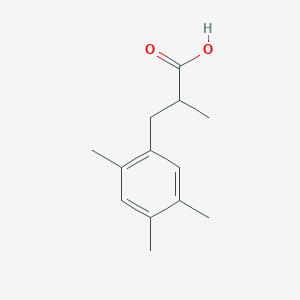
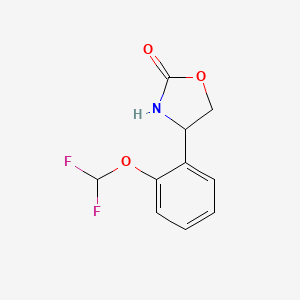
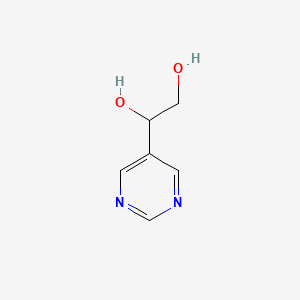

![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
